4-Methyl-3-[2-(thiophen-3-yl)ethoxy]benzoic acid
Overview
Description
4-Methyl-3-[2-(thiophen-3-yl)ethoxy]benzoic acid , also known by its IUPAC name 4-methoxy-2-[2-(3-thienyl)ethoxy]benzoic acid , is a chemical compound with the molecular formula C₁₄H₁₄O₄S . It has a molecular weight of approximately 278.33 g/mol . This compound features a benzene ring substituted with a methoxy group, an ethoxy group containing a thiophene ring, and a carboxylic acid functional group.
Scientific Research Applications
Synthesis and Evaluation in Derivatives
4-Methyl-3-[2-(thiophen-3-yl)ethoxy]benzoic acid is involved in the synthesis of novel derivatives with potential biological activities. For example, it's used in the synthesis of triazolylindole derivatives for antifungal activity evaluation (Singh & Vedi, 2014).
Structural and Photophysical Properties
This compound is also important in studies of structural and photophysical properties. Research has been conducted on thiophene derivatives to understand their solid-state structures, focusing on the role of functional groups and intermolecular forces (Bettencourt‐Dias et al., 2005).
Chemical Synthesis and Mechanism Studies
In chemical synthesis, this compound is utilized to study various mechanisms and to produce new chemical entities. For instance, it's used in the synthesis of thiazolidinone and azetidinone derivatives from chalcone for evaluating antibacterial and antifungal activities (Patel & Patel, 2017).
Exploration in Drug Discovery
The compound plays a role in drug discovery, particularly in the synthesis of novel compounds with potential therapeutic applications. It's utilized in the generation of targeted lead structures for modulating therapeutically relevant proteins (Lanz & Riedl, 2014).
Contributions to Material Science
In material science, the compound is part of research for understanding and improving corrosion inhibition in metals, aiding in the development of new materials with enhanced properties (Rbaa et al., 2020).
properties
IUPAC Name |
4-methyl-3-(2-thiophen-3-ylethoxy)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O3S/c1-10-2-3-12(14(15)16)8-13(10)17-6-4-11-5-7-18-9-11/h2-3,5,7-9H,4,6H2,1H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SREHKJICYKMOIA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)O)OCCC2=CSC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-3-[2-(thiophen-3-yl)ethoxy]benzoic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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